molecular formula C8H8Cl2O2 B1315513 (4,5-Dichloro-1,2-phenylene)dimethanol CAS No. 24006-92-6

(4,5-Dichloro-1,2-phenylene)dimethanol

Cat. No.: B1315513
CAS No.: 24006-92-6
M. Wt: 207.05 g/mol
InChI Key: WSCRUXVCUXHCOW-UHFFFAOYSA-N
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Description

(4,5-Dichloro-1,2-phenylene)dimethanol is an organic compound with the molecular formula C8H8Cl2O2. It is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4,5-Dichloro-1,2-phenylene)dimethanol can be synthesized through the reduction of 5,6-dichloroisobenzofuran-1,3-dione using lithium aluminium tetrahydride in tetrahydrofuran at room temperature. The reaction is quenched with water and aqueous sodium hydroxide .

Industrial Production Methods

The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-1,2-phenylene)dimethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium tetrahydride is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the benzene ring.

Scientific Research Applications

(4,5-Dichloro-1,2-phenylene)dimethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-1,2-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The chlorine atoms can participate in halogen bonding, further affecting the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,5-Dichloro-1,2-phenylene)dimethanol is unique due to the presence of both chlorine atoms and hydroxyl groups on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

[4,5-dichloro-2-(hydroxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRUXVCUXHCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50518049
Record name (4,5-Dichloro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24006-92-6
Record name (4,5-Dichloro-1,2-phenylene)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50518049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.24 g portion of 4,5-dichlorophthalic acid is dissolved in 40 mL anhydrous tetahydrofuran and the solution is cooled to 0° C. To this solution is slowly added 4 mL of borane-methyl sulfide. The reaction flask is first warmed to room temperature, then heated to reflux for 12 hours. The product mixture is cooled to 0° C., then slowly quenched with 50 mL methyl alcohol. Following removal of the solvent, the residue is partitioned between 40 mL water, and 100 mL 1:1 ethyl acetate tetrahydrofuran. The organic layer is washed with 30 mL brine, then dried over magnesium sulfate. Purification by silica gel chromatography (2:1 ethyl acetate/hexane) affords 1.01 g of the desired product as a white solid, m.p. 128°-136° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred solution of borane tetrahydrofuran complex (45 mL of 1.5 M solution in tetrahydrofuran/diethyl ether) cooled to 0° C. under nitrogen was added a solution of 4,5-dichlorophthalic acid (5.013 g; 21.1 mmol) in tetrahydrofuran (35 mL) dropwise over a 20 minute period. At the end of the addition, the mixture was allowed to stir for 2.5 h at 0° C. The mixture was quenched by slow addition of methanol until gas evolution ceased. The mixture was allowed to stir at room temperature for 30 minutes and the solvent removed in vacuo. The residue was taken up into ethyl acetate, washed with saturated sodium bicarbonate solution followed by brine solution. The organic extract was dried (sodium sulfate), filtered and concentrated in vacuo to give 4.41 g (100%) of 4,5-dichloro-1,2-di-hydroxymethyl benzene as a white solid: ES-LRMS calcd for C8H7C12O2 (M+−1) 205, found 205.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
5.013 g
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of dimethyl 4,5-dichlorophthalate A5 (98.86 g, 375.78 mmol) in tetrahydrofuran (150 mL) is added dropwise over 1 h to a mechanically stirred suspension of LAH (20.8 g, 548.1 mmol) in tetrahydrofuran (1.5 L). During the addition, the reaction is cooled in an ice-water bath. When the addition is completed, the reaction is stirred overnight at RT. The excess LAH is decomposed by cautious addition of water (20 mL), 10% aqueous NaOH (40 mL) and water (20 mL). The solids are removed by filtration through a celite pad and washed with tetrahydrofuran. The combined filtrate and wash is concentrated in vacuo on a rotary evaporator to afford crude 251 as white solid that is purified by crystallization from acetone (150 mL)-heptane (150 mL). The crystals are collected by filtration, washed with heptane and dried to give 4,5-dichloro-1,2-bis(hydroxymethyl)benzene (37.2 g). The combined filtrate and wash afforded a second crop of 251 (18.8 g, 24.1%). [L. A. Levy, Synth. Commun., 13, 639-648 (1983); O. Farooq, Synthesis, 1035-1036 (1994)]
Quantity
98.86 g
Type
reactant
Reaction Step One
Name
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name

Synthesis routes and methods IV

Procedure details

To a slurry of LiAlH4 (1.61 g, 42.54 mmol) in dry THF (75 mL) cooled to −78° C., a solution of dimethyl 4,5-dichlorobenzene-1,2-dicarboxylic acid (5.0 g, 21.27 mmol) in dry THF (25 mL) was added dropwise over a period of 1 h. After slow warming of the system to RT over a period of 2 h the mixture was heated at reflux overnight. The heterogeneous mixture was then cooled to 0° C. and sodium hydroxide solution (15%, 100 mL) cooled to 0° C. was very slowly added. This was followed by addition of ice-cold water (100 mL), and the reaction mixture was diluted with diethyl ether (200 mL) and the organic layer was separated, dried over MgSO4. Removal of solvents gave a white solid which was passed through a pad of silica gel to afford pure product in 88% yield (3.85 g). 1H NMR (500 MHz, CDCl3): δ 7.60 (s, 2H), 4.65 (s, 4H), 4.50 (bs, 2H).
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
dimethyl 4,5-dichlorobenzene-1,2-dicarboxylic acid
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 2
(4,5-Dichloro-1,2-phenylene)dimethanol
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(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 4
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(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 5
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(4,5-Dichloro-1,2-phenylene)dimethanol
Reactant of Route 6
(4,5-Dichloro-1,2-phenylene)dimethanol

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